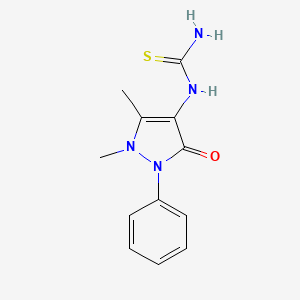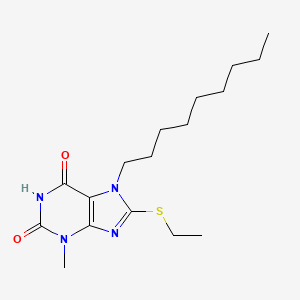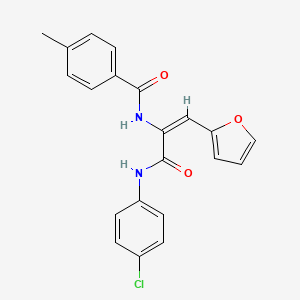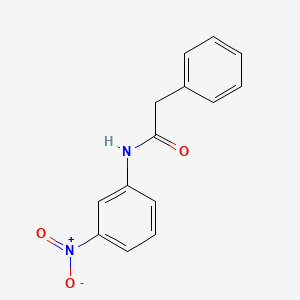
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid ist eine organische Verbindung mit der Summenformel C16H14Cl4N2O2. Diese Verbindung ist durch das Vorhandensein mehrerer Chloratome und einer Methoxygruppe gekennzeichnet, die an ein Anilinderivat gebunden ist. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in der wissenschaftlichen Forschung verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid beinhaltet typischerweise die Reaktion von 3-Chlorbenzoylchlorid mit 2,2,2-Trichlor-1-(4-methoxyanilino)ethanol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das Produkt wird anschließend durch Umkristallisation oder chromatographische Verfahren gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigchromatographie (HPLC), werden eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Chloratome können durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.
Reduktion: Reagenzien wie Wasserstoffgas (H2) mit einem Palladiumkatalysator oder Natriumborhydrid (NaBH4).
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kaliumcyanid (KCN).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Chlor-N-(2,2,2-trichlor-1-(4-hydroxyanilino)ethyl)benzamid.
Reduktion: Bildung von 3-Chlor-N-(2,2,2-trichlor-1-(4-aminoanilino)ethyl)benzamid.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente, untersucht.
Industrie: Wird in der Produktion von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Chlor-N-(2,2,2-trichlor-1-(2-methoxyanilino)ethyl)benzamid
- 3-Chlor-N-(2,2,2-trichlor-1-(4-chloranilino)ethyl)benzamid
- 3-Chlor-N-(2,2,2-trichlor-1-(4-morpholinyl)ethyl)benzamid
Einzigartigkeit
3-Chlor-N-(2,2,2-trichlor-1-(4-methoxyanilino)ethyl)benzamid ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen kann. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen.
Eigenschaften
Molekularformel |
C16H14Cl4N2O2 |
|---|---|
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
3-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O2/c1-24-13-7-5-12(6-8-13)21-15(16(18,19)20)22-14(23)10-3-2-4-11(17)9-10/h2-9,15,21H,1H3,(H,22,23) |
InChI-Schlüssel |
VURZNWRBJDMSSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
